Bomin-1
Overview
Description
Bomin-1: is a phosphorus-containing heterocyclic compound It is known for its unique structure, which includes a benzodioxaphosphinine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bomin-1 typically involves the reaction of appropriate precursors under controlled conditions. One method involves the use of an ultrasound technique with catalytic amounts of copper(I) iodide (CuI). This method facilitates the formation of the desired compound through isomerization of an intermediate alkene .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Bomin-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of phosphines and related compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus pentoxide (P₂O₅), while reduction can produce phosphines.
Scientific Research Applications
Bomin-1 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of Bomin-1 involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an irreversible inhibitor of carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-Ethoxybenzo[e][1,2]oxaphosphinine-2-oxide
- 2-Ethoxy-N-propylbenzo[e][1,2]oxaphosphinine-3-carboxamide 2-oxide
Comparison: Compared to similar compounds, Bomin-1 is unique due to its specific ring structure and the presence of the ethoxy group
Properties
IUPAC Name |
2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVGKDBCDSLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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